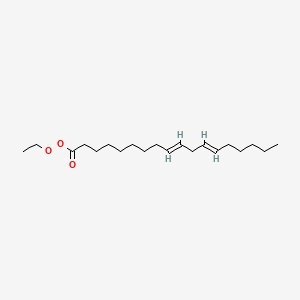
Sulphur Blue 11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulphur Blue 11 is an organic dye known for its vibrant blue color. It is commonly used in the textile industry for dyeing fabrics. The compound is characterized by its complex molecular structure, which includes sulfur and nitrogen atoms. This compound is also known for its stability and resistance to fading, making it a popular choice for various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulphur Blue 11 is synthesized through a series of chemical reactions involving organic compounds containing amino or nitro groups. The process typically involves melting or boiling these compounds with sodium polysulfide and sulfur . The reaction conditions include high temperatures and the presence of reducing agents to facilitate the formation of the dye.
Industrial Production Methods
In industrial settings, this compound is produced using an environment-friendly preparation method. This involves adding water to the dye, followed by beating to prepare a turbid liquid. The turbid liquid, along with a transition metal catalyst and sodium hydroxide, is added to a high-pressure reaction kettle. The air in the kettle is replaced with nitrogen, and hydrogen is introduced to initiate a catalytic hydrogenation reaction at specific temperatures and pressures . After the reaction, the temperature is reduced, and the hydrogen is replaced with nitrogen. An anti-oxidization agent is added, and the catalyst is removed through filtering to obtain the dye solution .
Analyse Chemischer Reaktionen
Types of Reactions
Sulphur Blue 11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different industries.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using agents like sodium dichromate or exposure to air.
Reduction: The dye is reduced using sodium sulfide or other reducing agents to convert it into a water-soluble form.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used in different applications depending on the desired properties .
Wissenschaftliche Forschungsanwendungen
Sulphur Blue 11 has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.
Wirkmechanismus
The mechanism of action of Sulphur Blue 11 involves its interaction with molecular targets and pathways within the material it is applied to. The dye molecules bind to specific sites on the fibers, forming stable complexes that result in the desired color. The presence of sulfur atoms in the dye structure enhances its binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulphur Black 1: Known for its deep black color and used in textile dyeing.
Sulphur Brown 1: Used for producing brown shades in fabrics.
Sulphur Yellow 1: Employed for dyeing textiles in yellow shades.
Uniqueness of Sulphur Blue 11
This compound stands out due to its vibrant blue color and excellent stability. Unlike some other sulfur dyes, it offers superior resistance to fading and environmental factors, making it a preferred choice for applications requiring long-lasting color .
Eigenschaften
CAS-Nummer |
1326-98-3 |
|---|---|
Molekularformel |
C22H21NO |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






